Macranthoidin B: A Technical Guide to its Chemical Structure and Biological Activity
Macranthoidin B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macranthoidin B is a complex triterpenoid (B12794562) saponin (B1150181) isolated primarily from the flower buds of various honeysuckle species, including Lonicera macranthoides, Lonicera japonica, and Lonicera confusa.[1][2][3] As a major bioactive component, it has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] This document provides a comprehensive technical overview of the chemical structure of Macranthoidin B, detailed experimental protocols for its analysis, and an exploration of its known mechanisms of action through key signaling pathways.
Chemical Structure and Properties
Macranthoidin B is classified as a triterpenoid saponin.[1][4] Its structure consists of a central pentacyclic triterpenoid aglycone, specifically a dihydroxyolean-12-en-28-oic acid, which is glycosidically linked to multiple sugar moieties at two different positions. A complex oligosaccharide chain is attached at the C-3 position, and another glucose-containing chain is ester-linked at the C-28 carboxyl group. This extensive glycosylation contributes significantly to its molecular weight and solubility.
The IUPAC name for Macranthoidin B is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate.[4]
Physicochemical and Identification Data
The following table summarizes the key quantitative and identifying properties of Macranthoidin B.
| Property | Value |
| Molecular Formula | C₆₅H₁₀₆O₃₂ |
| Molecular Weight | 1399.52 g/mol |
| CAS Number | 136849-88-2 |
| Appearance | Off-white to light yellow powder[1] |
| Synonyms | Macranthoiside I |
| Solubility | ≥140 mg/mL in DMSO; ≥23.8 mg/mL in H₂O; ≥3.53 mg/mL in EtOH (with ultrasonication)[5] |
| Botanical Source | Lonicera macranthoides, Lonicera japonica, Lonicera confusa[1][2][3] |
Experimental Protocols
The isolation and characterization of Macranthoidin B involve multi-step extraction and chromatographic purification, followed by analytical confirmation using HPLC and spectroscopic methods like NMR and Mass Spectrometry.
Extraction and Isolation Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of Macranthoidin B from plant material.
Caption: Workflow for Macranthoidin B Extraction and Analysis.
High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of Macranthoidin B is typically performed using reverse-phase HPLC.
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Instrumentation: High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).
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Column: C18 column (e.g., Ascentis-C18, 250 mm × 4.6 mm, 5 μm).[4]
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Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.4% aqueous acetic acid (Solvent B).[4]
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Flow Rate: 0.6 mL/min.[4]
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Column Temperature: 35 °C.[4]
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Injection Volume: 20 μL.[4]
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Sample Preparation: The dried extract is dissolved in the initial mobile phase solvent, filtered through a 0.45 μm membrane, and injected into the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of Macranthoidin B.
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Objective: To confirm the identity and structure of the isolated compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
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Sample Preparation: A purified sample of Macranthoidin B (~5-10 mg) is dissolved in a deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired. A representative ¹H-NMR spectrum for a Macranthoidin B reference substance is available in the literature.[6]
-
2D NMR: For complete assignment, a suite of 2D experiments is typically required, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete assembly of the molecular structure.
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Biological Activity and Signaling Pathways
Macranthoidin B modulates several key signaling pathways, which form the basis of its observed pharmacological effects.
Regulation of Drug Metabolism via PXR/CAR Activation
Macranthoidin B has been shown to influence the metabolism of other drugs by inducing the expression of cytochrome P450 (CYP) enzymes. This occurs through the activation of the nuclear receptors PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor).
The mechanism involves Macranthoidin B promoting the nuclear translocation of PXR and CAR.[7][8] Inside the nucleus, these receptors form active heterodimers with the Retinoid X Receptor alpha (RXRα).[8] This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A2 and CYP2C11, leading to their increased transcription and subsequent protein expression.[7][9]
Caption: Macranthoidin B activation of PXR/CAR signaling pathway.
Anti-Inflammatory and Anti-Endometriosis Effects
Recent studies have demonstrated that Macranthoidin B exerts potent anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) pathway.[2][10] In the context of endometriosis, Macranthoidin B was found to suppress the expression of COX-2 and subsequently reduce the production of PGE2.[2][10] This inhibition helps to restrain the epithelial-mesenchymal transition (EMT), a key process in the invasion and metastasis of endometriotic cells.[2][10]
Caption: Inhibition of the COX-2/PGE2 pathway by Macranthoidin B.
Anticancer Activity
Macranthoidin B has been identified as a potent inducer of apoptosis in cancer cells, particularly in colorectal cancer.[11] The proposed mechanism involves the modulation of key metabolic pathways within the cancer cells. This metabolic shift leads to an increase in the generation of Reactive Oxygen Species (ROS).[11] The resulting state of high oxidative stress triggers the intrinsic apoptosis pathway, characterized by the activation of caspases (e.g., caspase-3), ultimately leading to programmed cell death.[11]
Quantitative Bioactivity Data
While extensive dose-response studies are still emerging, specific quantitative data from in vitro experiments have been reported. The following table summarizes key findings.
| Assay/Model System | Target / Effect Measured | Finding |
| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of epithelial marker (CDH1) | Increased expression at 250 μM Macranthoidin B.[2][10] |
| Primary Endometriotic Stromal Cells (ESCs) | Gene expression of mesenchymal markers (CDH2, VIM, TWIST, SNAIL, ZEB2) | Significantly reduced expression in the presence of Macranthoidin B.[2][10] |
| Primary ESCs and HEC1-B Endometrial Cells | Gene expression of PTGS2 (COX-2) | Noticeable inhibitory effect observed after 24 hours of treatment.[2][10] |
| Colorectal Cancer Cells (HCT-116) | Metabolite Regulation | 31 out of 236 identified metabolites were significantly regulated, affecting carbohydrate, amino acid, and lipid metabolism.[11] |
Conclusion
Macranthoidin B is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, characterized by a triterpenoid core and extensive glycosylation, underpins its diverse biological activities. The ability of Macranthoidin B to modulate key signaling pathways—including the PXR/CAR pathway for drug metabolism, the COX-2/PGE2 pathway for anti-inflammatory effects, and ROS-mediated apoptosis in cancer—makes it a compelling candidate for further investigation in drug development. The experimental protocols outlined in this guide provide a robust framework for the consistent isolation, analysis, and characterization of this promising saponin. Future research should focus on elucidating more detailed dose-response relationships (IC₅₀ values) across various cell lines and disease models to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Macranthoidin B restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Macranthoidin B restrains the epithelial-mesenchymal transition through COX-2/PGE2 pathway in endometriosis [frontiersin.org]
- 11. Macranthoidin B Modulates Key Metabolic Pathways to Enhance ROS Generation and Induce Cytotoxicity and Apoptosis in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
